Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
CAS No.: 1072449-84-3
Cat. No.: VC0032601
Molecular Formula: C13H15NO8
Molecular Weight: 313.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072449-84-3 |
|---|---|
| Molecular Formula | C13H15NO8 |
| Molecular Weight | 313.262 |
| IUPAC Name | methyl (3aR,4R,7aR)-4-[(S)-hydroxy-[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
| Standard InChI | InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3/t6-,8-,9-,10-,11-/m1/s1 |
| Standard InChI Key | VVUQVULHYQDYJZ-NENRSDFPSA-N |
| SMILES | CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC |
Introduction
The compound Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d] oxazole-6-carboxylate represents a sophisticated organic molecule with precisely defined stereochemistry. According to available data, this compound is registered under CAS number 1072449-84-3, providing a unique identifier for research and reference purposes . The molecular formula is established as C13H15NO8, corresponding to a molecular weight of 313.26 g/mol .
The physical appearance of this compound is documented as a white solid, which is consistent with many crystalline organic compounds containing multiple oxygen atoms and hydrogen bonding capabilities . Regarding solubility, the compound demonstrates good dissolution in dimethylsulfoxide (DMSO), a property that facilitates its use in biological assays and pharmaceutical investigations . This solubility profile suggests moderate polarity, consistent with the presence of both hydrogen bond donors (hydroxyl group) and acceptors (ester, oxazole, and dioxolane functionalities) within its structure.
The compound features multiple stereogenic centers, as indicated by the stereochemical descriptors in its name: (3aR,4R,7aR) for the pyrano[3,4-d]oxazole core and (1S) and (4R) for the side chain substituents. These specific stereochemical configurations are likely critical for any biological activity the compound may possess, as stereochemistry often plays a crucial role in molecular recognition processes involved in drug-target interactions.
Structural Characteristics and Reactivity
The structure of Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d] oxazole-6-carboxylate is characterized by a complex heterocyclic system. The core scaffold consists of a pyrano[3,4-d]oxazole ring system, which represents a fusion of pyran and oxazole rings . This bicyclic heterocyclic system provides structural rigidity and defines the three-dimensional orientation of the substituents.
The compound contains several functional groups that contribute to its chemical reactivity and potential biological interactions:
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A methyl ester group (-COOCH3) at position 6 of the pyrano[3,4-d]oxazole system, which can undergo hydrolysis to form the corresponding carboxylic acid
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A 2-oxo-1,3-dioxolan-4-yl substituent, which is a cyclic carbonate structure
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A hydroxyl group that introduces a potential site for hydrogen bonding and derivatization
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A methyl substituent at position 2 of the oxazole ring
The presence of the hydroxyl group and the cyclic carbonate function suggests potential for further synthetic modifications, including esterification, etherification, or oxidation reactions. The methyl ester group could be subjected to transesterification or hydrolysis reactions to produce derivatives with altered physicochemical properties.
Table 1: Key Functional Groups and Their Reactivity Potential
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Methyl Ester | Position 6 | Hydrolysis, transesterification, amidation |
| Hydroxyl | Side chain | Esterification, etherification, oxidation |
| 2-Oxo-1,3-dioxolane | Side chain | Ring-opening reactions, reduction |
| Oxazole ring | Core structure | Limited aromatic substitution reactions |
| Pyran ring | Core structure | Conformational changes, dihydropyran chemistry |
Relationship to Similar Compounds
Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d] oxazole-6-carboxylate belongs to a family of pyrano[3,4-d]oxazole derivatives that have garnered interest in pharmaceutical research. A structurally related compound, methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylate (CAS: 78850-37-0), has been identified as an intermediate in the preparation of Zanamivir derivatives . This suggests that our compound of interest may similarly serve as a precursor or intermediate in the synthesis of antiviral medications.
Another related compound, 5H-Pyrano[3,2-d]oxazole-5-methanol, 6,7-bis(acetyloxy)-3a,6,7,7a-tetrahydro-2-methyl-, acetate (ester) (CAS: 10378-06-0), demonstrates a slightly different connectivity in the pyrano-oxazole framework . The comparison of these structures provides valuable insights into the versatility of pyrano-oxazole scaffolds and their potential for diverse substitution patterns.
Table 2: Comparison of Structural Features Among Related Compounds
| Compound | CAS Number | Core Structure | Key Substituents | Molecular Formula |
|---|---|---|---|---|
| Target Compound | 1072449-84-3 | Pyrano[3,4-d]oxazole | Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl | C13H15NO8 |
| Related Compound 1 | 78850-37-0 | Pyrano[3,4-d]oxazole | (1S,2R,3-triacetoxypropyl) | C18H23NO10 |
| Related Compound 2 | 10378-06-0 | Pyrano[3,2-d]oxazole | bis(acetyloxy)-tetrahydro-methanol acetate | C14H19NO8 |
| Analytical Method | Expected Features |
|---|---|
| 1H NMR | Signals for methyl ester (3H), methyl at position 2 (3H), complex patterns for the stereogenic centers, hydroxyl proton |
| 13C NMR | Carbonyl carbons (ester, dioxolane), quaternary carbons of the heterocyclic system, methyl carbons |
| IR Spectroscopy | Bands for C=O stretching (ester, dioxolane), O-H stretching, C-O stretching |
| Mass Spectrometry | Molecular ion peak at m/z 313, fragmentation pattern reflecting the loss of methoxy, dioxolane moieties |
Research and Development Perspectives
Current research interest in Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d] oxazole-6-carboxylate and similar compounds centers on their potential as intermediates in pharmaceutical synthesis and as lead compounds for drug discovery. The complex stereochemistry and functionality of these molecules provide rich opportunities for structure-activity relationship studies.
Future research directions may include:
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Optimization of synthetic routes to improve yield and stereoselectivity
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Development of derivatives with enhanced pharmacological properties
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Exploration of the biological activity against various pathogens and disease targets
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Investigation of the structure-activity relationships to identify essential pharmacophoric elements
The commercial availability of this compound through suppliers like Toronto Research Chemicals suggests ongoing interest in its applications . The relatively high price point (ranging from $650 to $1260) indicates the complexity of its synthesis and its value as a specialized research tool or synthetic intermediate.
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